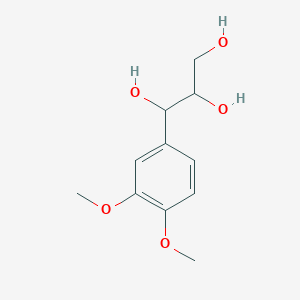

Veratryl glycerol

Description

Significance of Lignin (B12514952) Model Compounds in Ligninolytic Studies

Lignin's complexity, arising from the irregular coupling of phenylpropanoid units (monolignols) through various ether and carbon-carbon bonds, makes direct structural and reactivity studies challenging wikipedia.orginvivochem.com. Lignin model compounds, typically dimers or trimers containing specific lignin linkages, offer simplified substrates for investigating the reactions involved in lignin assembly, depolymerization, and modification wikipedia.orginvivochem.comwikidata.org. They allow researchers to isolate and study the behavior of individual bond types under controlled conditions, providing insights into reaction pathways, kinetics, and the influence of surrounding functional groups wikipedia.orgfishersci.fi. This approach is crucial for understanding both natural lignin biodegradation processes and for developing new catalytic and chemical methods for lignin valorization wikipedia.orginvivochem.comfishersci.ca.

Historical Perspectives on Veratryl Glycerol (B35011) as a β-O-4 Lignin Substructure Analog

The β-O-4 ether linkage (β-aryl ether) is the most abundant type of linkage in lignin, constituting approximately 45-60% of the linkages in softwood lignin and potentially more than 60% in hardwood lignin fishersci.fifishersci.camycocentral.eu. Understanding the formation and cleavage of this specific bond has been a central theme in lignin research for decades, dating back to early investigations in the mid-twentieth century aimed at finding uses for lignin byproducts from the paper industry wikidata.orguni.lu.

Veratrylglycerol-β-guaiacyl ether, a dimeric compound featuring a β-O-4 linkage and a veratryl (3,4-dimethoxyphenyl) moiety, emerged as a key non-phenolic model compound for this prevalent substructure mycocentral.eubmrb.iofishersci.nluni.luuni.luwmo.int. Its synthesis and use allowed researchers to probe the reactivity of the β-O-4 bond in a simplified system, paving the way for detailed mechanistic studies of lignin-modifying enzymes and chemical catalysts. While the focus of this article is on veratryl glycerol itself, its prominence in lignin research is closely tied to its presence as a structural component within, or its metabolic relationship to, these widely used β-O-4 dimeric analogs. This compound (1-(3,4-dimethoxyphenyl)propane-1,2,3-triol) is also recognized as a secondary metabolite produced by some lignin-degrading fungi, suggesting its potential involvement in the complex ligninolytic system idrblab.netresearchgate.net.

Role of this compound in Elucidating Lignin Biodegradation Mechanisms

This compound, particularly in the form of β-O-4 linked model compounds like veratrylglycerol-β-guaiacyl ether, has been instrumental in deciphering the mechanisms of biological lignin degradation by microorganisms, especially fungi and bacteria.

Bacterial involvement in lignin degradation has also been investigated using veratrylglycerol-β-guaiacyl ether. Various bacterial strains have demonstrated the ability to degrade this model compound under both aerobic and anaerobic conditions, yielding a variety of products including guaiacol (B22219), vanillin (B372448), vanillic acid, 2-(o-methoxyphenoxy)ethanol, and guaiacoxyacetic acid uni.lumpg.denih.govfishersci.ca. Specific bacterial enzymes, such as dye-decolourising peroxidases (DyPs), have been identified that can cleave the β-O-4 linkage in veratrylglycerol-β-guaiacyl ether fishersci.nl.

Research findings on the biodegradation of veratrylglycerol-β-guaiacyl ether by different microorganisms illustrate diverse enzymatic strategies for breaking down the β-O-4 linkage. The identification of degradation products provides valuable clues about the specific enzymatic reactions and metabolic pathways involved.

| Microorganism | Model Compound | Conditions | Observed Degradation Products | Source(s) |

| Phanerochaete chrysosporium | Veratrylglycerol-β-guaiacyl ether | Aerobic | CO2, Veratryl alcohol | nih.gov |

| Phanerochaete chrysosporium | This compound | Enzymatic | Veratraldehyde, Glycolaldehyde (B1209225) | idrblab.netresearchgate.net |

| Mixed Rumen Bacteria | Veratrylglycerol-β-guaiacyl ether | Anaerobic | Guaiacoxyacetic acid, 2-(o-methoxyphenoxy)ethanol, Vanillic acid, Vanillin, Guaiacol | mpg.denih.govfishersci.ca |

| Bacterial Isolate E1 (Acinetobacter) | Veratrylglycerol-β-(o-methoxyphenyl) ether | Aerobic | Guaiacol | uni.lu |

| Nocardia corallina (Strain A81) | Guaiacol (produced by Isolate E1) | Aerobic | (Degrades Guaiacol) | uni.lu |

| Bacillus subtilis DyP | This compound-β-guaiacyl ether | Enzymatic | β-O-4 cleavage products (e.g., Veratraldehyde, Guaiacol) | fishersci.nl |

Note: This table summarizes findings from various studies using this compound or related β-O-4 model compounds. The specific products and yields can vary depending on the organism, enzymes, and reaction conditions.

Beyond biological systems, veratrylglycerol-β-guaiacyl ether has also been used to study chemical depolymerization strategies, including acidolysis and oxidation, further contributing to the understanding of β-O-4 bond cleavage under various conditions mycocentral.euuni.lu.

The continued investigation into the degradation of this compound and its derivatives provides fundamental knowledge essential for the development of efficient and sustainable processes for lignin valorization, enabling the conversion of this abundant biopolymer into valuable chemicals and biofuels.

Structure

3D Structure

Properties

Molecular Formula |

C11H16O5 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)propane-1,2,3-triol |

InChI |

InChI=1S/C11H16O5/c1-15-9-4-3-7(5-10(9)16-2)11(14)8(13)6-12/h3-5,8,11-14H,6H2,1-2H3 |

InChI Key |

NHELEQGRSPWRNT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(C(CO)O)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(CO)O)O)OC |

Origin of Product |

United States |

Enzymatic Degradation Mechanisms of Veratryl Glycerol

Fungal Enzyme Systems and Pathways

White-rot fungi are well-known for their ability to degrade lignin (B12514952), and their enzymatic machinery is central to the transformation of lignin-related compounds like veratryl glycerol (B35011). The degradation involves a suite of extracellular enzymes that act in concert to depolymerize and modify aromatic structures.

Lignin Peroxidase (LiP) Catalysis of Veratryl Glycerol Cleavage

Lignin peroxidase (LiP), a heme-containing enzyme secreted by white-rot fungi such as Phanerochaete chrysosporium, is a crucial enzyme in the oxidative breakdown of lignin and its related model compounds, including this compound. core.ac.uk LiP catalyzes the oxidation of aromatic substrates, leading to the formation of reactive intermediates that undergo various cleavage reactions. nih.gov

A prominent reaction catalyzed by LiP is the cleavage of the Cα-Cβ bond in lignin model compounds, including this compound. scispace.comeurekaselect.com This reaction is dependent on the presence of hydrogen peroxide (H₂O₂), which acts as an oxidant to activate the enzyme. nih.govmdpi.com The catalytic cycle of LiP involves the reaction with H₂O₂ to form a high-oxidation state intermediate, Compound I. mdpi.com This intermediate then oxidizes the substrate (this compound) through a one-electron transfer, generating a radical cation. nih.govscispace.com The resulting radical cation of this compound is unstable and undergoes spontaneous Cα-Cβ bond cleavage, yielding veratraldehyde and glycolaldehyde (B1209225). scispace.com

Research has demonstrated that this compound undergoes Cα-Cβ bond cleavage in the presence of fungal peroxidase and hydrogen peroxide, producing veratraldehyde and glycolaldehyde. scispace.com This cleavage is a key step in the breakdown of the propane (B168953) side chain characteristic of lignin subunits.

Veratryl alcohol, another secondary metabolite of P. chrysosporium, plays a significant role in LiP-catalyzed reactions involving this compound and other lignin substrates. asm.org Veratryl alcohol is oxidized by LiP to its corresponding radical cation. sioc-journal.cnacs.org This radical cation can then act as a diffusible redox mediator, extending the oxidative potential of LiP to substrates that are too bulky or sterically hindered to directly access the enzyme's active site. asm.orgacs.orgresearchgate.net By acting as a redox shuttle, veratryl alcohol facilitates the oxidation of these substrates, including non-phenolic lignin structures. researchgate.netcsic.es

Furthermore, veratryl alcohol has been suggested to play a role in stabilizing LiP activity, particularly in the presence of hydrogen peroxide. researchgate.netmedchemexpress.com It can help protect the enzyme from inactivation by excess H₂O₂, which can otherwise lead to the formation of inactive enzyme states. researchgate.netmedchemexpress.com Studies have indicated that veratryl alcohol can enhance and stabilize the decolorization rates of certain dyes catalyzed by LiP, suggesting a protective effect. researchgate.net

Involvement of DyP-type Peroxidases in β-O-4 Linkage Oxidation

Dye-decolorizing peroxidases (DyP-type peroxidases) constitute another family of heme-containing enzymes found in both fungi and bacteria that are involved in the oxidation of various aromatic compounds, including lignin-related structures. researchgate.netnih.gov While structurally distinct from classic fungal peroxidases like LiP, MnP, and VP, DyPs exhibit similar oxidative capabilities. frontiersin.org

Some DyP enzymes have been shown to catalyze the oxidation of β-O-4 linkages, which are the most frequent linkages in lignin. researchgate.netcsic.es Although much of the research on DyPs and β-O-4 cleavage has focused on lignin model compounds like veratrylglycerol-β-guaiacyl ether, this activity is relevant to the potential transformation of this compound itself, which contains a similar glycerol side chain structure. researchgate.netcsic.esasm.org Studies have shown that DyP from Bacillus subtilis, known as BsDyP, can degrade the non-phenolic lignin dimer this compound-β-guaiacyl ether at the β-O-4 linkage. asm.org This suggests a potential role for DyPs in acting on the glycerol portion of this compound, although direct cleavage of the Cα-Cβ bond within this compound by DyPs is less extensively documented compared to LiP.

Other Peroxidases and Oxidoreductases in this compound Transformation

Beyond LiP and DyPs, other fungal peroxidases and oxidoreductases may contribute to the transformation of this compound, either directly or indirectly. Versatile peroxidases (VPs), found in some white-rot fungi, combine catalytic properties of both LiP and manganese peroxidase (MnP) and can oxidize a range of substrates, including aromatic compounds. core.ac.uknih.govmdpi.com While VPs are known to degrade lignin model dimers like this compound-guaiacylether, their direct activity on this compound itself requires further investigation. mdpi.com

Manganese peroxidases (MnPs) primarily catalyze the oxidation of Mn²⁺ to Mn³⁺, which then acts as a diffusible oxidant. nih.govnih.gov While MnP's direct action on this compound is not a primary focus of research, the Mn³⁺ produced by MnP could potentially contribute to the oxidative environment in which this compound is degraded by other enzymes.

Accessory enzymes such as aryl alcohol oxidase (AAO) and glucose oxidase (GOX) can play an indirect role by generating hydrogen peroxide, the co-substrate required by LiP and other peroxidases for their catalytic activity. mdpi.com

Stereospecificity of Fungal Peroxidase Activity towards this compound Isomers

This compound can exist as diastereoisomers (erythro and threo forms) due to the presence of two chiral centers in its glycerol side chain. The stereospecificity of fungal peroxidases towards these isomers is an important aspect of their enzymatic activity.

Research on the enzymatic oxidation of this compound has investigated the specificity of fungal peroxidases towards its erythro and threo forms. scispace.com Early studies using fungal peroxidase preparations on synthesized this compound (both threo and mixtures of threo and erythro forms) indicated that the enzyme did not show a strong preference for either isomer, with oxidation rates being similar for both forms. scispace.com However, studies on the degradation of related lignin model compounds, such as arylglycerol-β-aryl ethers, by fungal systems have shown varying degrees of stereoselectivity depending on the specific fungus and enzyme system involved. researchgate.netasm.org While some fungal systems, like Ceriporiopsis subvermispora, have demonstrated higher diastereoselectivity in cleaving synthetic lignin compared to Phanerochaete chrysosporium or LiP with veratryl alcohol, the direct stereospecific degradation of pure erythro or threo this compound isomers by isolated fungal peroxidases warrants more detailed investigation. researchgate.net

Table: Enzymatic Activity on this compound and Related Compounds

| Enzyme Type | Source Organism (Example) | Substrate (Example) | Reaction Type (Example) | Key Product (Example) | Reference |

| Lignin Peroxidase | Phanerochaete chrysosporium | This compound | Cα-Cβ bond cleavage | Veratraldehyde | scispace.com |

| DyP-type Peroxidase | Bacillus subtilis | This compound-β-guaiacyl ether | β-O-4 linkage oxidation | Veratryl aldehyde | asm.org |

| Versatile Peroxidase | Pleurotus eryngii | This compound-guaiacylether | Degradation | Veratraldehyde | mdpi.com |

Table: Role of Veratryl Alcohol in LiP Activity

| Role | Description | Reference |

| Redox Shuttle | Facilitates oxidation of bulky/hindered substrates via radical cation. | asm.orgacs.orgresearchgate.net |

| Enzyme Stabilizer | Protects LiP from inactivation by high concentrations of hydrogen peroxide. | researchgate.netmedchemexpress.com |

Proposed Reaction Mechanisms for Enzymatic Scission of this compound

Enzymatic degradation of this compound, particularly in the context of β-aryl ether linkages which are prevalent in lignin, involves complex oxidative processes. While this compound itself is a relatively simple model, studies on veratrylglycerol-β-guaiacyl ether (VGE), a more complex β-O-4 lignin model dimer containing the this compound moiety, provide insights into potential cleavage mechanisms.

One proposed mechanism for the cleavage of β-O-4 linkages in lignin model compounds, including VGE, involves oxidative cleavage catalyzed by enzymes like peroxidases. This can lead to the conversion of VGE into products such as veratryl aldehyde and guaiacol (B22219). researchgate.net Fungal peroxidases, such as lignin peroxidase (LiP), are known to catalyze the one-electron oxidation of aromatic rings in arylglycerol-β-aryl ethers, generating aromatic cation radicals. nih.gov These radicals can then undergo further reactions, including attack by water and coupling with dioxygen, leading to the cleavage of the β-aryl ether bond and the formation of degradation products. nih.gov

Another mechanism, particularly relevant to bacterial degradation, involves glutathione-dependent β-etherases. These enzymes catalyze the reductive cleavage of β-O-4 aryl-ether bonds using glutathione (B108866) as a cofactor. frontiersin.orgrsc.org Studies on the β-aryl ether cleavage pathway in Sphingobium sp. strain SYK-6, which degrades lignin-derived aromatics, have shown that enzymes like LigF, a β-etherase, catalyze a nucleophilic substitution (SN2) reaction. acs.orgnih.gov In this mechanism, the sulfhydryl group of glutathione attacks the β-carbon of the substrate, leading to the formation of a glutathione adduct and the release of a monoaromatic product like guaiacol. acs.orgnih.gov

While the direct enzymatic scission of this compound (without the β-aryl ether linkage to another aromatic unit) is less extensively documented than the cleavage of β-aryl ethers, related oxidative enzymes involved in lignin degradation, such as peroxidases, can act on veratryl alcohol, which is structurally similar to the veratryl moiety of this compound. daneshyari.comnih.gov This suggests that similar oxidative mechanisms, potentially involving radical formation, could be involved in the initial enzymatic attack on this compound itself, leading to the cleavage of Cα-Cβ bonds, yielding products like veratraldehyde and glycolaldehyde. scispace.com

Bacterial Enzyme Systems and Pathways

Bacteria play a significant role in lignin degradation, employing a diverse array of enzyme systems and metabolic pathways. nih.govmdpi.com While generally considered less efficient than fungal systems in depolymerizing native lignin, bacteria possess target-specific enzymes capable of modifying lignin and metabolizing smaller aromatic compounds released from lignin breakdown. mdpi.comund.edu

DyP Enzyme Activities in Bacterial Lignin Degradation

Dye-decolorizing peroxidases (DyPs) are a class of heme peroxidases found in bacteria that have been implicated in lignin degradation. nih.govresearchgate.net Bacterial DyPs have shown activity towards various aromatic compounds, including some phenolic and non-phenolic lignin model compounds. nih.govresearchgate.net For instance, a DyP from Bacillus subtilis, known as BsDyP, has demonstrated the ability to degrade the non-phenolic lignin dimer this compound-β-guaiacyl ether by acting on the β-O-4 linkage. researchgate.netresearchgate.net

However, the efficiency of bacterial DyPs in degrading non-phenolic lignin model compounds like veratrylglycerol-β-guaiacyl ether can be significantly lower compared to fungal peroxidases such as lignin peroxidase (LiP). nih.govcsic.es Some studies have reported little to no activity of bacterial DyPs on non-phenolic simple or dimeric lignin model compounds under certain conditions. nih.gov Despite this, bacterial DyPs can be active against phenolic lignin model compounds and may contribute to the degradation of smaller phenolic units released from lignin. researchgate.netnih.gov

Cleavage of β-Aryl Ether Bonds by Bacterial Enzymes

The cleavage of β-aryl ether bonds, the most abundant linkage in lignin, is a critical step in lignin degradation, and bacteria possess specific enzyme systems to target this linkage. frontiersin.orgacs.orgnih.gov The bacterial catabolic pathway for the stereospecific cleavage of β-aryl ether units was first extensively characterized in Sphingobium sp. strain SYK-6. acs.orgnih.gov

This pathway involves a series of enzymes, including stereospecific short-chain dehydrogenases (SDRs) and glutathione-dependent β-etherases. acs.orgnih.govosti.gov SDRs, such as LigD, LigL, LigN, and LigO, initiate the process by oxidizing the α-benzylic alcohol of the β-aryl ether compound. acs.orgosti.gov Subsequently, glutathione S-transferases (GSTs), like LigF and LigE, catalyze the glutathione-dependent cleavage of the β-ether linkage. acs.orgnih.gov This reaction is proposed to occur via an SN2 mechanism, where glutathione acts as a nucleophile attacking the β-carbon, resulting in the release of a monoaromatic compound and a glutathione adduct. acs.orgnih.gov

Studies have identified bacterial strains capable of cleaving arylglycerol-β-aryl ether bonds, demonstrating the presence of these specific enzymatic activities in the bacterial kingdom. dntb.gov.uaasm.org For example, Pseudomonas acidovorans has been shown to metabolize lignin model compounds containing the arylglycerol-β-aryl ether linkage, with cleavage of the ether bond being a key step in the degradation scheme. nih.gov

Characterization of Novel Bacterial Dehydrogenases and Their Substrate Specificity

Bacterial dehydrogenases play a crucial role in the initial steps of the degradation of lignin-derived compounds, particularly in the oxidation of alcohol groups in the side chains of lignin model compounds. acs.orgnih.govosti.gov In the β-aryl ether cleavage pathway of Sphingobium sp. strain SYK-6, short-chain dehydrogenases (SDRs) like LigD, LigO, and LigL are responsible for the NAD-dependent oxidation of the α-hydroxyl group in β-aryl ether lignin model compounds. nih.gov These enzymes exhibit stereospecificity, acting on specific enantiomers of the substrates. nih.gov

Research continues to identify and characterize novel bacterial dehydrogenases with activity towards lignin-related substrates. These enzymes contribute to the "biological funnel" that converts diverse lignin-derived aromatic compounds into intermediates that can be further metabolized. nih.gov While studies often focus on dehydrogenases acting on more complex lignin model dimers or breakdown products, the ability of bacteria to metabolize veratryl alcohol daneshyari.comcellulosechemtechnol.ro suggests the presence of dehydrogenases that can act on the alcohol functionalities present in this compound. Characterization of the substrate specificity of these novel dehydrogenases is important for understanding their precise roles in the bacterial degradation of lignin and its related structures like this compound.

Here is a table summarizing some of the bacterial enzymes and their activities related to this compound and β-aryl ether cleavage:

| Enzyme Class | Examples (from search results) | Bacterial Source (from search results) | Activity | Relevance to this compound / β-Aryl Ether |

| Dye-decolorizing Peroxidase (DyP) | BsDyP | Bacillus subtilis | Degrades this compound-β-guaiacyl ether (VGE) at β-O-4 linkage. researchgate.netresearchgate.net | Acts on a lignin model containing this compound. |

| β-Etherase (GST superfamily) | LigF, LigE | Sphingobium sp. SYK-6 | Catalyze glutathione-dependent cleavage of β-aryl ether bonds (e.g., in MPHPV). acs.orgnih.gov | Involved in the pathway degrading β-aryl ethers, related to VGE. |

| Short-chain Dehydrogenase (SDR) | LigD, LigO, LigL, LigN | Sphingobium sp. SYK-6 | Oxidize α-benzylic alcohol in β-aryl ether compounds. acs.orgnih.govosti.gov | Acts on the alcohol group in lignin models like GGE, relevant to the glycerol moiety. |

| Dehydrogenases | Not specifically named in search results | Various lignin-degrading bacteria | Involved in the mineralization of lignin-derived aromatic compounds. nih.gov | Potential activity on alcohol groups in this compound. |

Microbial Metabolism and Biotransformation of Veratryl Glycerol

Fungal Metabolic Pathways

White-rot fungi are the most efficient lignin (B12514952) degraders in nature, possessing a unique enzymatic machinery to depolymerize lignin. The metabolism of veratryl glycerol (B35011) and related compounds has been extensively studied in several species of these fungi.

Phanerochaete chrysosporium is a model organism for studying lignin degradation. Its ability to metabolize lignin and related compounds, including veratryl glycerol, is a feature of its secondary metabolism, which is triggered by nutrient limitation usda.govnih.gov. The ligninolytic system of this fungus is not induced by the presence of lignin itself but is rather a response to nutrient starvation, particularly for nitrogen, carbon, or sulfur nih.govusda.gov. This metabolic shift leads to the production of extracellular enzymes, such as lignin peroxidases (LiPs) and manganese peroxidases (MnPs), which are capable of oxidizing the complex structure of lignin .

The metabolism of this compound is intrinsically linked to the broader process of lignin degradation. The enzymes responsible for cleaving the β-O-4 ether linkage in this compound are the same as those that attack the polymeric lignin. Veratryl alcohol, a structurally related compound and a known secondary metabolite of P. chrysosporium, plays a significant role in this process nih.govusda.gov. It has been observed that the appearance of ligninolytic activity coincides with the synthesis of veratryl alcohol usda.gov.

Table 1: Regulation of Ligninolytic Activity in Phanerochaete chrysosporium

| Factor | Effect on Ligninolytic Activity | Reference |

| Nutrient Limitation (Nitrogen, Carbon, Sulfur) | Triggers activity | nih.govusda.gov |

| Excess Nutrients | Suppresses activity | usda.gov |

| Culture Agitation | Suppresses activity | usda.govresearchgate.net |

| High Oxygen Tension | Enhances activity | usda.govresearchgate.net |

| Cycloheximide (Protein Synthesis Inhibitor) | Abolishes activity | usda.govusda.gov |

| Veratryl Alcohol | Stimulates ligninase activity | usda.govusda.gov |

Veratryl alcohol is a key secondary metabolite in ligninolytic cultures of P. chrysosporium and its metabolism is closely intertwined with that of this compound nih.govusda.gov. The biosynthetic pathway of veratryl alcohol has been elucidated and proceeds from phenylalanine through a series of intermediates including cinnamate, benzoate (B1203000), and benzaldehyde nih.govusda.gov. Veratryl alcohol is not only synthesized by the fungus but is also a substrate for lignin peroxidase (LiP), one of the key enzymes in lignin degradation usda.govfao.org. The oxidation of veratryl alcohol by LiP to veratraldehyde is a well-established reaction oup.comnih.govacs.org.

The metabolism of this compound is thought to proceed through pathways that are mechanistically similar to the degradation of veratryl alcohol and other lignin model compounds. The ligninase of P. chrysosporium can catalyze the oxidation of cinnamyl alcohols to phenylglycerols and their subsequent oxidation to aromatic aldehydes, reactions that are also central to the degradation of lignin model compounds usda.gov. While veratryl alcohol has been shown to stimulate ligninase activity, it is not considered an inducer of the ligninolytic system; rather, it is thought to act as a stabilizer for the lignin peroxidase enzyme usda.govnih.govnih.gov. Some studies suggest that veratryl alcohol may function through an induction-type mechanism affecting specific ligninase species usda.govresearchgate.net.

The metabolism of this compound by P. chrysosporium is profoundly influenced by nutrient availability. Ligninolytic activity, and by extension the degradation of this compound, is initiated in response to the depletion of essential nutrients such as nitrogen, carbon, or sulfur usda.govnih.govusda.gov. This response is characteristic of secondary metabolism in this fungus usda.govnih.gov.

Nitrogen limitation is the most extensively studied trigger for the ligninolytic system. When nitrogen in the culture medium is depleted, primary growth ceases, and after a lag period, the enzymes responsible for lignin degradation are synthesized and secreted usda.govnih.gov. While carbohydrate and sulfur limitation can also trigger ligninolytic activity, nitrogen depletion appears to be necessary for sustained and robust degradation nih.govusda.gov. The addition of nitrogen sources, such as ammonium or L-glutamate, to nitrogen-starved cultures can repress this activity usda.govnih.gov.

Table 2: Impact of Nutrient Limitation on P. chrysosporium Metabolism

| Nutrient Limitation | Effect | Notes | Reference |

| Nitrogen | Triggers ligninolytic activity and veratryl alcohol synthesis. | Most effective for sustained degradation. | usda.govnih.govusda.gov |

| Carbohydrate | Triggers ligninolytic activity. | Activity appears upon depletion of the carbohydrate source. | nih.gov |

| Sulfur | Triggers ligninolytic activity. | Effective at specific concentrations. | nih.gov |

| Phosphorus | Does not trigger ligninolytic activity. | Limiting phosphorus can delay and reduce the rate of degradation. | usda.gov |

Coriolus versicolor (also known as Trametes versicolor) is another white-rot fungus known for its ability to degrade lignin. It metabolizes non-phenolic β-O-4 lignin substructure models, which are structurally analogous to this compound tandfonline.comoup.com. Studies have shown that C. versicolor can cleave the β-ether bond in these model compounds, a critical step in lignin depolymerization tandfonline.comoup.com.

The degradation of a non-phenolic β-O-4 lignin model compound by C. versicolor was found to involve several key reactions:

Oxidation and reduction at the benzyl (Cα') position.

β-ether cleavage , leading to the formation of arylglycerols.

Cα-Cβ cleavage of the arylglycerol moiety tandfonline.comoup.com.

Furthermore, the laccase of C. versicolor, in the presence of a mediator like 1-hydroxybenzotriazole, has been shown to oxidize a non-phenolic β-O-4 lignin model compound, resulting in β-ether cleavage, Cα-Cβ cleavage, and Cα-oxidation oup.comfao.org.

Bjerkandera adusta is a white-rot fungus that produces a variety of aryl metabolites nih.gov. This fungus is known for its stereoselective biosynthesis of 1-arylpropane-1,2-diols from L-phenylalanine oup.com. This metabolic capability is relevant to the biotransformation of this compound, which is an arylglycerol. The fungus likely utilizes glycerol, through pyruvate, to supply the C2 and C3 carbons of the propane (B168953) side chain in the biosynthesis of these diols oup.com.

B. adusta is also known to produce versatile peroxidases (VPs), which are enzymes that can oxidize a wide range of substrates, including veratryl alcohol and the lignin model dimer veratrylglycerol-β-guaiacyl ether nih.gov. This indicates that B. adusta possesses the enzymatic machinery to directly act on this compound and similar structures.

The ability to oxidize veratryl alcohol is often used as an indicator of the ligninolytic potential of fungi, as the enzymes responsible for this reaction are also involved in the degradation of more complex lignin structures like this compound nih.govnih.gov. Screening studies have been conducted to identify new fungal strains with high ligninolytic enzyme production. These screenings often use synthetic phenolic indicators like guaiacol (B22219) and syringaldazine, where a positive reaction is indicated by a colorless halo around the fungal growth nih.gov.

Lignin peroxidase activity, which is key to this compound metabolism, is typically assayed by monitoring the H₂O₂-dependent oxidation of veratryl alcohol to veratraldehyde nih.gov. A variety of white-rot fungi, including different species of Bjerkandera, Pleurotus, and others, have been shown to possess these enzymatic activities nih.govresearchgate.netresearchgate.net.

Phanerochaete chrysosporium and its Secondary Metabolism of this compound

Bacterial Metabolic Pathways

The bacterial breakdown of this compound, a model compound representing the β-O-4 aryl ether linkage prevalent in lignin, is a key area of research in lignocellulose biorefineries. Bacteria have evolved diverse metabolic strategies, under both aerobic and anaerobic conditions, to cleave this resilient bond and utilize the resulting aromatic and aliphatic fragments.

Under aerobic conditions, a variety of bacterial species, notably from the genera Acinetobacter and Pseudomonas, have demonstrated the capacity to degrade this compound and its derivatives. These bacteria employ oxidative pathways to dismantle the complex structure of these lignin model compounds.

An isolate of Acinetobacter sp. has been shown to cleave the β-O-4 linkage of veratrylglycerol-β-guaiacyl ether. The degradation pathway involves the initial cleavage of the ether bond, followed by the further breakdown of the resulting aromatic compounds. This process ultimately leads to the evolution of carbon dioxide nih.gov. Similarly, Pseudomonas putida is recognized as a promising candidate for lignin degradation and valorization due to its robust and adaptable metabolism researchgate.netmdpi.com. While direct metabolism of this compound by Pseudomonas putida is a subject of ongoing research, its ability to metabolize related lignin-derived intermediates like veratryl alcohol suggests its potential in this area nih.govnih.gov. The metabolism of veratryl alcohol in P. putida CSV86 proceeds through veratraldehyde and veratric acid, which is then demethylated to protocatechuic acid before entering the central carbon pathway via ortho ring cleavage nih.govnih.gov.

The aerobic degradation of this compound derivatives by bacteria often leads to the accumulation of various intermediate products. In studies with Acinetobacter sp. degrading veratrylglycerol-β-guaiacyl ether, the initial cleavage yields 2-(o-methoxyphenoxy) ethanol and veratryl alcohol nih.gov. The 2-(o-methoxyphenoxy) ethanol is further degraded to guaiacol and then to catechol nih.gov. The veratryl alcohol is converted through a series of steps to veratraldehyde, veratric acid, vanillic acid, and protocatechuic acid, which is then funneled into the central metabolic pathways nih.gov. The detection of catechol 1,2-dioxygenase and protocatechuate 3,4-dioxygenase in cultures grown on veratrylglycerol-β-guaiacyl ether confirms the subsequent aromatic ring cleavage nih.gov.

| Initial Substrate | Primary Cleavage Products | Subsequent Degradation Products |

|---|---|---|

| Veratrylglycerol-β-guaiacyl ether | 2-(o-methoxyphenoxy) ethanol | Guaiacol, Catechol |

| Veratryl alcohol | Veratraldehyde, Veratric acid, Vanillic acid, Protocatechuic acid |

The complete degradation of this compound and related compounds can be a challenging task for a single microbial species, often leading to the accumulation of toxic intermediates. This has led to the evolution of mutualistic degradation systems where two or more bacterial species work in concert.

A classic example is the complete degradation of veratrylglycerol-β-(o-methoxyphenyl) ether by a two-membered bacterial culture nih.govcdnsciencepub.com. An isolate tentatively identified as an Acinetobacter species (isolate E1) can grow on this compound, but it produces guaiacol as a non-metabolizable and bacteriocidal by-product nih.gov. The accumulation of guaiacol is toxic to the Acinetobacter isolate, eventually leading to the cessation of its growth and viability nih.gov. However, when a second bacterium, Nocardia corallina (strain A81), is present, it utilizes the guaiacol produced by the Acinetobacter as a carbon and energy source nih.govcdnsciencepub.com. N. corallina alone cannot degrade the initial this compound compound nih.gov. This mutualistic relationship allows for the complete mineralization of the lignin model compound, as the Nocardia detoxifies the environment for the Acinetobacter, which in turn provides a substrate for the Nocardia nih.govcdnsciencepub.com. This synergistic interaction is believed to be a significant mechanism for lignin degradation in natural environments cdnsciencepub.com.

| Bacterial Species | Role in Degradation | Metabolic Interaction |

|---|---|---|

| Acinetobacter sp. (isolate E1) | Cleaves veratrylglycerol-β-(o-methoxyphenyl) ether, producing guaiacol. | Produces a toxic intermediate (guaiacol) that it cannot metabolize. |

| Nocardia corallina (strain A81) | Degrades guaiacol. | Utilizes the toxic by-product from Acinetobacter sp. as a growth substrate, detoxifying the environment. |

Anaerobic environments, such as the rumen of cattle, harbor complex microbial communities capable of degrading lignocellulosic biomass. Mixed rumen bacteria have been shown to degrade this compound derivatives, demonstrating that the cleavage of the β-arylether bond is not exclusively an aerobic process nih.govnih.gov.

In a strictly anaerobic environment, mixed rumen bacteria have been observed to degrade veratrylglycerol-β-guaiacyl ether nih.govnih.gov. Within 24 hours, approximately 19% of the compound was degraded nih.gov. The biotransformation of this lignin model compound resulted in the formation of several key products. These include guaiacoxyacetic acid, 2-(o-methoxyphenoxy)ethanol, vanillic acid, and vanillin (B372448) nih.govnih.gov. The further degradation of guaiacoxyacetic acid by these rumen anaerobes yielded phenoxyacetic acid, guaiacol, and phenol nih.gov. This indicates a stepwise depolymerization and modification of the initial substrate. Rumen microorganisms are known to ferment glycerol into products such as carbon dioxide, acetic acid, propionic acid, and butyric acid capes.gov.br.

| Initial Substrate | Identified Degradation Products | Further Degradation Products of Intermediates |

|---|---|---|

| Veratrylglycerol-β-guaiacyl ether | Guaiacoxyacetic acid, 2-(o-methoxyphenoxy)ethanol, Vanillic acid, Vanillin | Phenoxyacetic acid, Guaiacol, Phenol (from Guaiacoxyacetic acid) |

A significant finding from the study of mixed rumen bacteria is the clear evidence of β-arylether bond cleavage under strictly anaerobic conditions nih.govnih.gov. The identification of products such as guaiacoxyacetic acid and 2-(o-methoxyphenoxy)ethanol, followed by the appearance of guaiacol and phenol, demonstrates the complete rupture of this critical linkage in the lignin structure nih.gov. This anaerobic cleavage is noteworthy as it suggests that the initial steps of lignin breakdown can occur in the absence of oxygen, a process that was once thought to be predominantly carried out by aerobic fungi and bacteria. The enzymatic systems responsible for this anaerobic cleavage are a subject of ongoing investigation, with β-etherases being identified as key enzymes in some anaerobic bacteria that catalyze the reductive cleavage of β-O-4 linkages researchgate.net. For instance, the facultative anaerobe Klebsiella aerogenes TL3 has been shown to cleave the β-O-4 bond in lignin under anaerobic conditions mdpi.com.

Investigation of Specific Bacterial Strains (e.g., Serratia marcescens, Rhodococcus jostii)

The microbial degradation of lignin and its model compounds, such as this compound, is a critical area of research for the development of biorefineries and the valorization of lignocellulosic biomass. Certain bacterial strains have demonstrated notable capabilities in transforming these complex aromatic structures. This section focuses on the metabolic pathways and biotransformation products identified in studies involving Serratia marcescens and Rhodococcus jostii.

Serratia marcescens, a facultatively anaerobic Gram-negative bacterium, has been identified as capable of degrading lignin-related compounds. Research has shown its ability to metabolize a dimeric lignin model compound, veratrylglycerol-β-guaiacyl ether, which shares structural similarities with this compound.

Detailed Research Findings:

Biochemical screening of various bacterial isolates from lignin-rich environments revealed that S. marcescens is one of the few that can oxidize lignin-related dimers like veratrylglycerol-β-guaiacyl ether nih.gov. Ultrastructural studies have provided evidence that this bacterium can degrade highly lignified secondary cell wall components nih.gov.

A key finding is that the enzymatic system responsible for this degradation in S. marcescens appears to be localized and membrane-associated. This suggests that direct contact between the bacterial cells and the substrate is necessary for biotransformation to occur, potentially facilitated by a glycocalyx nih.gov. Unlike many lignin-degrading fungi that secrete extracellular enzymes, S. marcescens did not exhibit extracellular activity against the β-O-4 dimer veratrylglycerol-β-guaiacyl ether in assays nih.gov. This implies a different mode of action for lignin degradation compared to the well-studied white-rot fungi. While the specific metabolic intermediates and final products of this compound transformation by S. marcescens have not been extensively detailed in the available research, its ability to act on a closely related and more complex dimer points to its potential for cleaving the structural elements of this compound.

Table 1: Research Findings on the Biotransformation Capabilities of Serratia marcescens

| Substrate | Enzymatic Activity Location | Key Findings |

| Veratrylglycerol-β-guaiacyl ether | Membrane-associated | Capable of oxidizing the dimer, requiring direct cell-substrate contact. No extracellular enzyme activity detected. |

| Lignified secondary cell wall | Localized at the cell surface | Demonstrates degradation of highly lignified plant material. |

Rhodococcus jostii, particularly the RHA1 strain, is a soil bacterium known for its extensive catabolic versatility, especially concerning aromatic compounds. Its ability to degrade a wide array of lignin-derived monomers makes it a prime candidate for studying the biotransformation of this compound.

Detailed Research Findings:

While direct studies on the metabolism of this compound by R. jostii RHA1 are limited, extensive research on the catabolism of structurally similar and related compounds, such as veratraldehyde and veratrate, provides a strong basis for elucidating its metabolic pathway. R. jostii RHA1 has been shown to grow robustly on veratraldehyde nih.gov. During this growth, it transiently accumulates metabolic intermediates, including veratrate, isovanillate, and vanillate nih.gov.

The metabolic pathway for these compounds in R. jostii RHA1 has been well-characterized. The catabolism of veratraldehyde and veratrate involves key enzymatic steps that funnel these compounds into the central metabolism via the β-ketoadipate pathway nih.govresearchgate.netresearchgate.netnih.govasm.orgeltislab.com.

The proposed metabolic pathway for veratryl compounds in R. jostii RHA1 is as follows:

Oxidation: Veratraldehyde is oxidized to veratrate. This reaction is catalyzed by vanillin dehydrogenase (Vdh), an enzyme that also acts on vanillin nih.gov.

O-demethylation: Veratrate undergoes O-demethylation to form protocatechuate. This step is mediated by the vanillate O-demethylase enzyme system (VanAB) nih.govnih.gov. This enzyme system can act on both vanillate and isovanillate.

Ring Cleavage: Protocatechuate is then funneled into the β-ketoadipate pathway, where it undergoes ortho-cleavage, leading to its conversion into central metabolites like succinyl-CoA and acetyl-CoA researchgate.netnih.gov.

Based on this established pathway for veratraldehyde, a plausible metabolic route for this compound in R. jostii RHA1 can be inferred. The initial steps would likely involve the oxidation of the glycerol side chain to an aldehyde, forming veratraldehyde, which would then enter the well-documented catabolic pathway.

Table 2: Metabolic Intermediates and Enzymes in the Catabolism of Veratryl Compounds by Rhodococcus jostii RHA1

| Substrate/Intermediate | Enzyme(s) | Product(s) | Metabolic Pathway |

| Veratraldehyde | Vanillin dehydrogenase (Vdh) | Veratrate | Aromatic catabolism |

| Veratrate | Vanillate O-demethylase (VanAB) | Protocatechuate, Isovanillate, Vanillate | Aromatic catabolism |

| Protocatechuate | Pca enzymes | Succinyl-CoA, Acetyl-CoA | β-Ketoadipate pathway |

Degradation Products and Proposed Metabolic Pathways of Veratryl Glycerol

Identification of Key Intermediates and End Products

The degradation of veratryl glycerol (B35011) leads to the formation of several key intermediates and end products, reflecting the different enzymatic activities involved in its breakdown.

Formation of Veratraldehyde and Glycolaldehyde (B1209225)

One of the primary degradation pathways of veratryl glycerol involves the cleavage of the Cα-Cβ bond, resulting in the formation of veratraldehyde and glycolaldehyde. This reaction has been observed in the presence of fungal peroxidases, often referred to as "ligninases," and hydrogen peroxide scispace.comkyoto-u.ac.jp. Studies with Phanerochaete chrysosporium have demonstrated this Cα-Cβ bond cleavage of this compound, yielding these two products scispace.comkyoto-u.ac.jp. The formation of veratraldehyde can be monitored spectrophotometrically by measuring the increase in absorbance at 310 nm scispace.comkyoto-u.ac.jp.

Generation of Guaiacol (B22219), Vanillin (B372448), and Vanillic Acid

Other significant degradation products of this compound, particularly when considering lignin (B12514952) model compounds containing the β-O-4 linkage, include guaiacol, vanillin, and vanillic acid. Studies on the anaerobic degradation of veratrylglycerol-beta-guaiacyl ether, a lignin model compound, by mixed rumen bacteria have detected vanillin and vanillic acid among the degradation products capes.gov.br. Guaiacol is also a common product, often released from the aryl ether moiety during β-O-4 bond cleavage rsc.orgscilit.com. Further metabolism of vanillin can lead to the formation of vanillic acid capes.gov.br. Vanillic acid can also be converted to guaiacol by bacterial strains asm.org.

Other Cleavage and Modification Products

Beyond the major products, the degradation of this compound and related lignin model compounds can yield other cleavage and modification products. While specific details on other products directly from this compound are less extensively detailed in the provided context, studies on related β-O-4 lignin model compounds highlight the complexity of these pathways. For instance, the degradation of veratrylglycerol-β-guaiacyl ether by mixed rumen bacteria also yielded guaiacoxyacetic acid and 2-(o-methoxyphenoxy)ethanol capes.gov.br. The specific products can depend on the microbial species and the environmental conditions (e.g., aerobic vs. anaerobic) capes.gov.brrsc.org.

Here is a table summarizing some key intermediates and end products:

| Compound | PubChem CID |

| This compound | 12444741 |

| Veratraldehyde | 8419 |

| Glycolaldehyde | 756 |

| Guaiacol | 460 |

| Vanillin | 1183 |

| Vanillic Acid | 8468 |

Note: This table is intended to be an interactive data table.

Elucidation of Specific Bond Cleavages

The formation of the observed degradation products is a direct consequence of specific enzymatic and chemical bond cleavages within the this compound molecule or its related lignin model compounds.

Cα-Cβ Bond Scission Mechanisms

The cleavage of the Cα-Cβ bond in this compound is a prominent degradation mechanism, particularly catalyzed by lignin peroxidases from white-rot fungi scispace.comkyoto-u.ac.jp. This reaction involves an oxidative cleavage. In the presence of ligninase and hydrogen peroxide, this compound undergoes Cα-Cβ bond scission, leading to the formation of veratraldehyde and glycolaldehyde scispace.comkyoto-u.ac.jp. This enzymatic activity is considered relevant to the broader process of lignin biodegradation, which also features Cα-Cβ bond cleavages in arylglycerol-β-aryl ether substructures scispace.comkyoto-u.ac.jp.

Aromatic Ring Cleavage Products

Aromatic ring cleavage is a significant step in the complete degradation of phenolic compounds like this compound. While direct ring cleavage products of this compound itself are not extensively detailed in the provided search results, studies on the degradation of related lignin model compounds and the subsequent fate of aromatic fragments offer insights. For instance, the degradation of lignin and related structures can lead to the formation of various aromatic aldehydes and acids, such as vanillin and vanillic acid researchgate.netusda.gov. These compounds, still containing an aromatic ring, can then undergo further degradation, including ring cleavage.

Other potential aromatic products from the breakdown of lignin-like structures, which could be downstream metabolites of this compound degradation, include syringaldehyde, guaiacol, syringic acid, protocatechuic acid, and gentisic acid wikipedia.orgwikipedia.orgfishersci.fifishersci.fibmrb.iofishersci.cafishersci.nlfishersci.cawikidata.orgfishersci.nothegoodscentscompany.comsigmaaldrich.comfishersci.cahmdb.canih.govnih.govnih.govresearchgate.netuni.luuni.luuni.lufishersci.camassbank.eumpg.denih.govuni.lucdutcm.edu.cnnih.govgenome.jpuni.lu. The specific aromatic ring cleavage products would depend on the microbial or chemical process involved in the degradation. For example, protocatechuic acid and gentisic acid are known products of aromatic compound breakdown and are associated with metabolic pathways in various organisms hmdb.caresearchgate.netmassbank.eunih.govuni.lunih.govgenome.jp.

Retro-Aldol Reactions in Degradation Pathways

Retro-aldol reactions play a crucial role in the degradation of this compound and related lignin model compounds, particularly in the formation of aromatic aldehydes like veratraldehyde and vanillin researchgate.netusda.govrsc.org. Studies on the alkaline aerobic oxidation of lignin model compounds, including this compound, highlight retro-aldol cleavage as a key step in the breakdown of the glycerol side-chain researchgate.netrsc.org.

One proposed pathway involves the oxidation of the α-hydroxyl group of this compound to a carbonyl group. This intermediate can then isomerize to a γ-carbonyl compound, which subsequently undergoes a retro-aldol reaction to yield an aromatic aldehyde precursor, such as veratraldehyde researchgate.netrsc.org. Another retro-aldol pathway starting from the α-carbonyl is considered less significant researchgate.net. The retro-aldol reaction essentially cleaves the carbon chain of the glycerol moiety.

Research suggests that the retro-aldol reaction can proceed even in the absence of oxygen under alkaline conditions usda.gov. This reaction is particularly important for explaining the production of vanillin and acetovanillone (B370764) from lignin oxidation usda.gov. The γ-carbon is understood to play a significant role in the formation of vanillin via retro-aldol chemistry usda.gov.

Influence of Reaction Conditions on Degradation Pathways (e.g., pH, oxygen availability, catalyst presence)

Reaction conditions significantly influence the degradation pathways of this compound and other lignin model compounds.

pH: Alkaline conditions are frequently employed in the oxidative degradation of lignin and lignin model compounds, including this compound researchgate.netusda.govrsc.org. Alkaline hydrolysis of β-O-4 linkages in lignin can produce end groups with a glycerol moiety, like this compound, which are then subject to further oxidation rsc.org. Retro-aldol reactions, key to forming aromatic aldehydes, are also favored under alkaline conditions usda.gov.

Oxygen Availability: Oxygen availability is critical for the oxidative degradation of this compound. Alkaline aerobic oxidation is a common method studied for breaking down lignin models researchgate.netusda.govrsc.org. The presence of oxygen facilitates the oxidation steps in the degradation pathways, leading to the formation of various products, including aromatic aldehydes and acids researchgate.netusda.gov. Studies have investigated optimizing the duration of oxygen supply during the reaction to improve the yield of aromatic products usda.gov.

Catalyst Presence: The presence of catalysts can influence the degradation of this compound. For industrial vanillin production from lignin, copper ions (Cu2+) are used as catalysts in alkaline aerobic oxidation at elevated temperatures and pressurized air researchgate.net. However, research is also exploring metal-free catalytic systems for the degradation of lignin model compounds, suggesting that degradation can occur without traditional metal catalysts, potentially following different pathways researchgate.net. The specific catalyst used can affect the reaction mechanisms and the distribution of degradation products researchgate.netresearchgate.net.

Advanced Analytical Methodologies in Veratryl Glycerol Research

Chromatographic Techniques for Metabolite Separation and Quantification

Chromatographic methods are fundamental for separating complex mixtures obtained from biological or chemical reactions involving veratryl glycerol (B35011), allowing for the isolation and subsequent analysis of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely used in veratryl glycerol research for identifying degradation products and metabolites. This method separates volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase (GC), followed by fragmentation and detection based on their mass-to-charge ratio (MS).

GC-MS has been employed to identify various degradation products of veratrylglycerol-beta-guaiacyl ether, a lignin (B12514952) model compound. These products include guaiacoxyacetic acid, 2-(o-methoxyphenoxy)ethanol, vanillic acid, and vanillin (B372448), detected during anaerobic degradation by mixed rumen bacteria. capes.gov.br, nih.gov In studies involving the aerobic oxidation of lignin, GC-MS analysis of acetylated reaction mixtures has strongly suggested the presence of this compound, particularly when it was not detected by HPLC due to its high polarity. rsc.org GC-MS is also used to identify products like guaiacol (B22219), vanillin, and vanillic acid in the catalytic degradation of lignin model compounds. mdpi.com Furthermore, GC-MS analysis has revealed the presence of intermediates such as 1-hydroxypropioveratrone, acetoveratrone, and veratric acid in the metabolism of veratryl lignin model compounds by Pseudomonas acidovorans. asm.org The mass spectrum of veratraldehyde, a common degradation product of this compound, has been confirmed by GC-MS, showing a molecular ion peak at m/z 166. scispace.com

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique utilized for the analysis of this compound and its derivatives. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase, allowing for their quantification using various detectors, commonly UV-Vis detectors.

HPLC has been used to monitor the degradation of veratrylglycerol-beta-guaiacyl ether, with the decrease in the starting material's peak indicating its consumption. researchgate.net While this compound itself might not always be directly detected by standard HPLC methods due to its polarity, related compounds and degradation products are routinely analyzed. rsc.org For instance, HPLC has been used to quantify the yields and conversions of products like guaiacol, vanillin, and vanillic acid from the degradation of lignin model compounds. mdpi.com In studies of metabolic pathways, HPLC has been employed to analyze and quantify intermediates such as cinnamic acid, benzoic acid, benzaldehyde, and veratryl alcohol in the biosynthesis of veratryl alcohol. asm.org HPLC analysis with UV detection at specific wavelengths (e.g., 280 nm) is common for monitoring the consumption of substrates like guaiacylglycerol-beta-guaiacyl ether and veratrylglycerol-beta-guaiacyl ether in enzymatic reactions. nih.gov Veratryl alcohol has also been used as an internal standard in HPLC analysis for the detection of other compounds like DHA. nih.gov

Spectrometric Approaches for Structural Elucidation and Pathway Tracing

Spectrometric techniques provide valuable information about the structure of this compound and its metabolites, as well as enabling the tracing of metabolic pathways through isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds and is particularly useful in this compound research for confirming the identity of isolated metabolites and studying metabolic transformations through isotopic labeling. While direct search results specifically detailing NMR studies of this compound were limited, NMR is a standard technique for validating the presence and structure of compounds identified in degradation studies of lignin model compounds, which are structurally related to this compound. mdpi.com Isotopic labeling, often coupled with NMR, allows researchers to trace the fate of specific atoms from a labeled precursor through a metabolic pathway, providing insights into the biochemical reactions involved. Studies on the biosynthesis of veratryl alcohol, a related compound, have utilized isotopic labeling with 14C to trace the pathway from precursors like phenylalanine, cinnamic acid, benzoic acid, and benzaldehyde. asm.org Although NMR was not explicitly mentioned in conjunction with this specific 14C labeling study in the provided snippets, NMR is a common technique used to analyze the position of isotopic labels within molecules.

UV-Vis Spectroscopy for Enzyme Activity Monitoring

UV-Vis spectroscopy is a simple yet effective technique used to monitor the activity of enzymes involved in the transformation of this compound and related compounds by measuring changes in absorbance at specific wavelengths. This is particularly useful when one of the reactants or products has a characteristic UV-Vis spectrum.

The degradation of veratrylglycerol-beta-phenyl ether has been monitored quantitatively using UV analysis. psu.edu The formation of veratraldehyde from this compound or veratryl alcohol, catalyzed by fungal peroxidases ("ligninases"), can be monitored by measuring the increase in absorbance at 310 nm, as veratraldehyde exhibits a strong absorption at this wavelength. scispace.com, researchgate.net This spectroscopic assay is a common method for determining the activity of these enzymes. scispace.com UV-Vis spectroscopy is also used more broadly to assess lignin degradation by measuring changes in absorbance, although the specific wavelengths may vary depending on the type of lignin or model compound. mdpi.com, usamv.ro

Mass Spectrometry (MS) in Degradation Product Identification

Mass Spectrometry (MS), often coupled with chromatography (e.g., GC-MS, LC-MS), is indispensable for the identification of degradation products and intermediates of this compound. MS provides information about the molecular weight and fragmentation pattern of a compound, allowing for its identification by comparison to spectral databases or known standards.

As highlighted in the GC-MS section, MS is crucial for identifying the various products formed during the microbial or enzymatic degradation of this compound and its related lignin model compounds. capes.gov.br, nih.gov, mdpi.com, asm.org Mass spectra of identified products, such as veratraldehyde, are compared to authentic specimens or databases for rigorous confirmation. scispace.com MS fragmentation patterns provide structural clues, aiding in the elucidation of the degradation pathways. While GC-MS is suitable for volatile and semi-volatile compounds, LC-MS (Liquid Chromatography-Mass Spectrometry) is often used for less volatile or more polar compounds, complementing the information obtained from GC-MS. nih.gov

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms within a molecule, helping to elucidate complex biochemical pathways. Studies on the biosynthesis and degradation of lignin-related compounds, including those structurally similar to this compound, have frequently employed isotopic labeling.

Early investigations into the biosynthesis of veratryl alcohol in the white-rot fungus Phanerochaete chrysosporium utilized 14C-labeled precursors such as phenylalanine, cinnamic acid, benzoic acid, and benzaldehyde. Pulse-labeling experiments with these compounds revealed a reproducible sequence of radiocarbon labeling, peaking first in cinnamate, then in benzoate (B1203000) and benzaldehyde, and finally in veratryl alcohol. asm.orgnih.govnih.gov Isotope-trapping experiments further supported a pathway where veratryl alcohol biosynthesis proceeds from phenylalanine through cinnamate, benzoate, and/or benzaldehyde. asm.orgnih.govnih.gov While these studies focused on veratryl alcohol, the close structural relationship suggests potential overlaps or analogous pathways that could be explored for this compound using similar isotopic approaches.

Isotopic labeling has also been crucial in understanding the degradation of lignin model compounds, including those with β-O-4 linkages, which are abundant in lignin and can yield arylglycerol-like structures upon cleavage. Experiments using 18O, 2H, and 13C labeled lignin substructure dimers have been instrumental in elucidating the cleavage mechanisms catalyzed by ligninolytic enzymes like lignin peroxidase (LiP). nih.gov For instance, 13C-labeled lignin model compounds have been used to track the fate of specific carbon atoms during fungal degradation, helping to identify cleavage products and understand the enzymatic reactions involved. asm.orgcapes.gov.br

Studies investigating the degradation of veratrylglycero-β-guaiacyl ether (VGE), a common β-O-4 lignin model dimer, have also employed isotopic methods. An isotopic experiment with a 13C-labeled VGE compound indicated that a formyl group in a degradation product was derived from the β-phenoxyl group of the β-O-4 dimer, suggesting an aromatic ring cleavage mechanism. asm.orgcapes.gov.br Another study on VGE degradation over solid acid catalysts proposed reaction pathways validated using first-principles calculations, a method often complemented by isotopic studies to confirm mechanistic steps. osti.govresearchgate.net

The use of 13C-labeled veratryl alcohol variants has been highlighted as an essential tool for investigating cation radical formation and stabilization mechanisms catalyzed by lignin peroxidase. This isotopic labeling provides enhanced analytical capabilities for techniques like electron spin resonance spectroscopy used to characterize reactive intermediates.

Isotopic labeling with deuterium (B1214612) (2H) and oxygen-18 (18O) has also been applied to study the enzymatic oxidation of related compounds. For example, isotopic labeling experiments with flavin-dependent vanillyl-alcohol oxidase showed that the oxygen atom inserted at a specific carbon atom of the side chain was derived from water, providing insight into the enzymatic mechanism. capes.gov.br

While direct isotopic labeling studies on the biosynthesis or degradation of this compound are not extensively detailed in the provided results, the successful application of 14C, 13C, 2H, and 18O labeling in studying veratryl alcohol biosynthesis and the degradation of arylglycerol-containing lignin model compounds demonstrates the relevance and potential of these techniques for future research specifically focused on this compound.

Computational Chemistry and Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides theoretical insights into the electronic structure, reactivity, and reaction mechanisms of molecules, complementing experimental studies. This approach has been increasingly applied to understand the enzymatic and chemical transformations involving this compound and related lignin subunits.

Computational modeling has been used to examine the interaction between veratryl alcohol and lignin peroxidase. Modeling studies have shown that veratryl alcohol binds to a pocket located 6-7 Å from the heme center of the enzyme, with specific residues like Ile85, Val184, Gln222, Phe148, and His82 involved in the primary contacts. ohsu.edu These studies provide a molecular-level understanding of substrate binding, which is crucial for elucidating the catalytic mechanism.

Combined computational and experimental approaches have been employed to analyze the interaction of Phanerochaete chrysosporium LiP with veratryl alcohol and its radical cation. nih.govnih.gov Interaction energy calculations at the semiempirical quantum mechanical (SQM) level identified residues in the acidic environment near the catalytic Trp171 that are involved in key interactions. nih.govnih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations have been used to determine the delocalization of spin density, further supporting the role of specific residues (e.g., Glu250) in the oxidation of veratryl alcohol at Trp171. nih.govnih.gov These theoretical studies provide detailed insights into the electron transfer processes involved in the enzymatic oxidation of veratryl alcohol, a reaction highly relevant to the potential fate of this compound in biological systems.

Computational chemistry, particularly density functional theory (DFT) calculations, has been used to investigate the reaction pathways and mechanisms involved in the degradation of lignin model compounds, including those with β-O-4 linkages. osti.govresearchgate.netacs.org For example, first-principles calculations have been used to validate proposed decarbonylation, hydrogenolysis, hydrogenation, and dehydration pathways during the degradation of veratrylglycero-β-guaiacyl ether over solid acid catalysts. osti.govresearchgate.net These computational studies help to determine the feasibility of different reaction steps, identify transition states, and calculate activation energies, providing a deeper understanding of the chemical transformations.

While specific computational studies focused solely on the intrinsic properties or reactions of isolated this compound are not prominently featured in the search results, the application of computational chemistry to veratryl alcohol-enzyme interactions and the degradation of complex lignin model compounds containing the arylglycerol moiety demonstrates its value. These theoretical approaches can be readily applied to this compound to investigate its conformational landscape, reactivity, interactions with enzymes or catalysts, and potential degradation pathways at a molecular level.

Computational studies on the acidolysis of lignin β-O-4 linkages with ethylene (B1197577) glycol stabilization have utilized multilevel computational chemistry to elucidate reaction mechanisms, including the formation of intermediates. acs.org Such studies, though focused on a different reaction condition, highlight the capability of computational methods to unravel complex multi-step processes relevant to lignin subunit transformations.

Applications and Biotechnological Relevance of Veratryl Glycerol Degradation Studies

Insights into Lignocellulose Biorefinery Processes

Lignocellulose biorefineries aim to convert plant biomass into biofuels, biochemicals, and biomaterials. aimspress.commdpi.com Lignin's presence and recalcitrance hinder the efficient enzymatic hydrolysis of cellulose (B213188) and hemicellulose, which are the primary sources of fermentable sugars. aimspress.combohrium.com Understanding how enzymes and microorganisms degrade lignin (B12514952), as illuminated by studies on veratryl glycerol (B35011), is vital for improving pretreatment strategies in biorefineries. researchgate.netmdpi.combohrium.com Biological pretreatment methods utilizing lignin-degrading microorganisms and enzymes offer a promising, environmentally friendly alternative to harsh thermochemical processes. aimspress.commdpi.comfrontiersin.org

Studies on the degradation of veratryl glycerol-β-guaiacyl ether (VGE), a common β-O-4 lignin model dimer, have shown that certain enzymes, such as dye-decolorizing peroxidases (DyPs), can cleave the β-O-4 linkage. researchgate.netresearchgate.net For example, BsDyP from Bacillus subtilis has been shown to degrade VGE at the β-O-4 linkage. researchgate.netresearchgate.netnih.gov This cleavage is a critical step in reducing the size and complexity of the lignin polymer, making the carbohydrates more accessible for further processing. microbenotes.comegyankosh.ac.in

Furthermore, research into the reaction pathways of VGE degradation over catalysts, such as metal-free solid acid zeolites, under conditions relevant to biorefining has provided detailed mechanistic insights into the cleavage of β-O-4 bonds. researchgate.net These studies have identified various monomeric products resulting from VGE degradation, including guaiacol (B22219), 1-(3,4-dimethoxyphenyl)ethanol, and veratraldehyde, highlighting potential routes for lignin depolymerization in biorefinery settings. nih.govresearchgate.netrsc.org

Valorization of Lignin-Derived Compounds

Lignin is a rich source of aromatic compounds that can potentially be converted into valuable chemicals and materials, a process known as lignin valorization. mpg.denrel.govmdpi.com Degradation studies of this compound and other lignin model compounds help identify the types of smaller aromatic molecules that can be generated from lignin breakdown and the pathways involved. nih.govresearchgate.netrsc.org

Enzymatic and catalytic degradation of this compound-β-guaiacyl ether (VGE) has been shown to yield valuable aromatic products. For instance, the enzymatic decomposition of VGE can produce veratraldehyde and guaiacol. researchgate.net Veratraldehyde is a precursor for vanillin (B372448), a high-value flavor compound. nih.govrsc.org Table 1 shows some example products identified from the degradation of VGE.

Table 1: Example Products from Veratrylglycerol-β-guaiacyl Ether (VGE) Degradation

| Compound | Potential Source/Enzyme | Relevance |

| Veratraldehyde | Enzymatic (e.g., DyPs), Catalytic nih.govresearchgate.netrsc.org | Precursor to vanillin |

| Guaiacol | Enzymatic, Catalytic researchgate.netresearchgate.net | Valuable aromatic chemical |

| 1-(3,4-dimethoxyphenyl)ethanol | Catalytic researchgate.net | Lignin-derived monomer |

| Vanillin | Derived from veratraldehyde nih.govrsc.org | High-value flavor and fragrance compound |

| Phenol | Anaerobic degradation by rumen bacteria (from guaiacol) nih.gov | Basic aromatic chemical |

Enzyme Discovery and Engineering for Lignin Bioconversion

Research into the microbial and enzymatic degradation of this compound is instrumental in discovering novel enzymes with ligninolytic activity and engineering existing ones for improved efficiency and specificity. mdpi.comnih.govresearchgate.net this compound and its derivatives are frequently used as model substrates to assay the activity of lignin-modifying enzymes such as lignin peroxidases (LiPs), manganese peroxidases (MnPs), versatile peroxidases (VPs), and dye-decolorizing peroxidases (DyPs). researchgate.netmdpi.comresearchgate.netnottingham.ac.uk

Studies using veratryl alcohol (a related compound) as a substrate have been employed to assess the activity of LiP. researchgate.net Similarly, the degradation of veratrylglycerol-β-guaiacyl ether (VGE) is used to characterize the activity of enzymes, particularly those capable of cleaving β-O-4 linkages, such as certain bacterial DyPs. researchgate.netresearchgate.netnih.gov

The characterization of enzymes involved in this compound degradation provides insights into their catalytic mechanisms, substrate specificities, and optimal operating conditions. This knowledge is crucial for engineering enzymes with enhanced activity, stability, and tolerance to the conditions present in bioreactors. For example, understanding how enzymes like DyPs cleave the β-O-4 bond in VGE can guide directed evolution or rational design efforts to create more efficient lignin-depolymerizing biocatalysts. researchgate.net The discovery of bacterial enzymes active on lignin model compounds, including DyPs from Bacillus subtilis and Pseudomonas putida, expands the toolkit available for biological lignin conversion. researchgate.netresearchgate.netnih.gov

Understanding Natural Carbon Cycling and Biogeochemical Processes

Lignin is a major component of plant biomass and its degradation is a critical step in the Earth's carbon cycle. microbenotes.comresearchgate.netmdpi.com Studies on the microbial degradation of lignin model compounds like this compound contribute to understanding the natural processes by which carbon is recycled in various ecosystems, such as soils, forests, and aquatic environments. core.ac.ukumn.educore.ac.uk

Microorganisms, particularly fungi and bacteria, play a primary role in lignin decomposition in nature. microbenotes.commdpi.comumn.edu Investigating the metabolic pathways and enzymes involved in the breakdown of this compound by these microorganisms provides insights into the complex microbial communities and enzymatic machineries that drive the natural depolymerization and mineralization of lignin. microbenotes.commdpi.comcore.ac.uk

Research on the anaerobic degradation of veratrylglycerol-β-guaiacyl ether by mixed rumen bacteria, for instance, demonstrates the ability of certain microbial communities to cleave key lignin linkages in oxygen-deprived environments, which is relevant to carbon cycling in anaerobic ecosystems like the digestive tracts of herbivores and anaerobic sediments. nih.govcore.ac.uk These studies help to elucidate the diverse strategies employed by microorganisms in different environments to break down lignin, contributing to a more complete picture of the global carbon cycle and biogeochemical processes. microbenotes.comresearchgate.netumn.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for veratryl glycerol, and how can researchers optimize reaction conditions for yield and purity?

- Methodological Guidance :

- Begin with esterification protocols, as veratryl derivatives (e.g., veratryl alcohol) are often synthesized via acid-catalyzed reactions. Use Amberlyst 36 catalysts under controlled humidity for esterification, as demonstrated in glycerol-acetic acid systems .

- Optimize molar ratios (e.g., glycerol:acid) and temperature (80–120°C) to favor mono- or di-ester formation. Monitor intermediates via thin-layer chromatography (TLC) and quantify yields using gas chromatography (GC) with EN-14106 standards for glycerol detection .

- Replicate experiments with ≥3 technical replicates to ensure reproducibility, adhering to EN-14106’s repeatability criteria (10 runs for GC analysis) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Guidance :

- Employ 1H/13C NMR for structural elucidation, particularly to resolve solubility challenges. For glycerol-containing compounds, use solvent-free NMR to detect residual glycerol phases, as demonstrated in biodiesel analysis .

- Combine GC-MS for volatile by-product identification (e.g., veratraldehyde) and HPLC for non-volatile isomer separation. Reference spectral libraries from lignin model compound studies (e.g., veratryl β-D-xyloside in enzymatic systems) .

- Validate purity via elemental analysis and differential scanning calorimetry (DSC) for thermal stability profiling .

Advanced Research Questions

Q. How do computational models enhance the understanding of this compound’s reaction mechanisms and thermodynamic feasibility?

- Methodological Guidance :

- Use density functional theory (DFT) with the M06-2X/6-311+G(d,p) basis set to map energy profiles for esterification or oxidation pathways. Compare Gibbs free energy (ΔG) values with experimental data to validate exothermic/endothermic trends .

- Apply AIM (Atoms in Molecules) theory to characterize hydrogen-bonding interactions in reaction intermediates, as seen in glycerol-acetic acid systems .

- Cross-validate computational predictions with experimental kinetics (e.g., batch reactor studies for pyrolysis, as in glycerol pyrolysis models with 452-reaction schemes) .

Q. What experimental strategies resolve contradictions in catalytic efficiency data for this compound oxidation or degradation?

- Methodological Guidance :

- Investigate catalyst selectivity using transition-metal oxides (e.g., RuO2, MnO2) under aerobic conditions. For example, Mn(II) acetate in veratryl alcohol oxidation showed higher aldehyde yields than Co(II) nitrate .

- Address discrepancies by testing substrate-specific effects: this compound’s steric bulk may reduce enzyme accessibility compared to smaller analogs (e.g., veratryl alcohol). Use lignin peroxidase (LiP) assays with radical mediators (e.g., veratryl alcohol) to assess degradation kinetics .

- Employ factorial experimental designs (e.g., 24 factorial for biodegradation studies) to isolate variables like temperature, pH, and co-solvents (e.g., glycerol’s role in paclobutrazol degradation) .

Q. How can researchers design robust kinetic models for this compound’s enzymatic or thermal degradation?

- Methodological Guidance :

- Develop skeletal kinetic schemes by reducing complex mechanisms (e.g., 4500+ reactions in glycerol pyrolysis) to 40–50 key steps. Validate models using batch reactor data and sensitivity analysis .

- For enzymatic systems, integrate Michaelis-Menten kinetics with inhibition studies. For example, veratryl β-D-xyloside competitively inhibits lignin peroxidase (LiP) while stabilizing reactive intermediates .

- Use Arrhenius plots to derive activation energies and compare with DFT-calculated transition states .

Methodological Best Practices

- Data Contradiction Analysis : Cross-reference GC, NMR, and computational results to resolve anomalies. For instance, solvent-free NMR may detect glycerol impurities missed by CDCl3-based methods .

- Replication Standards : Follow EN-14106’s 10-run repeatability protocol for analytical methods and report deviations in supplementary materials .

- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental transparency, including raw data deposition and conflict-of-interest statements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |